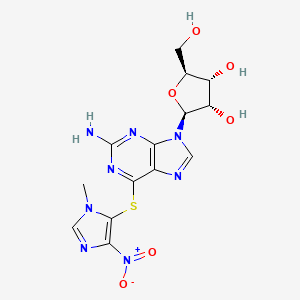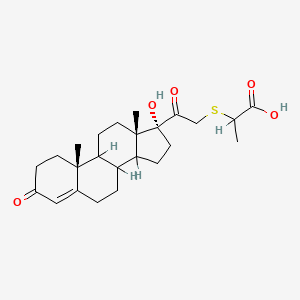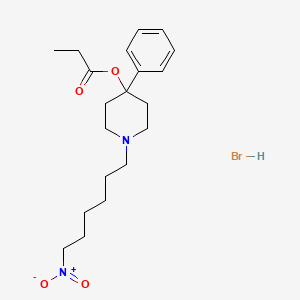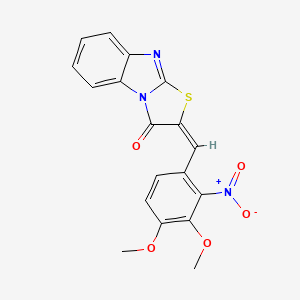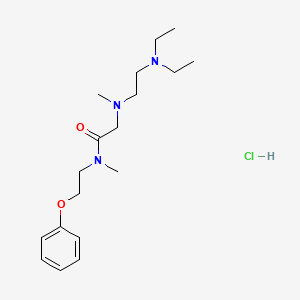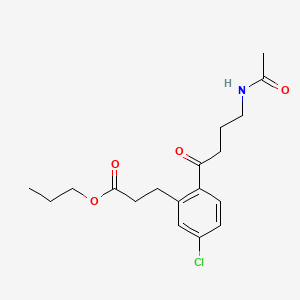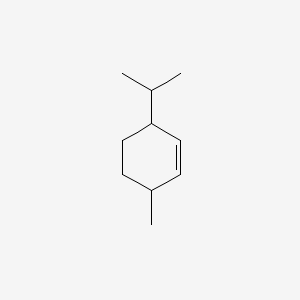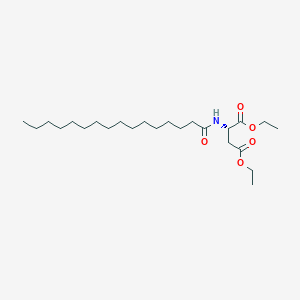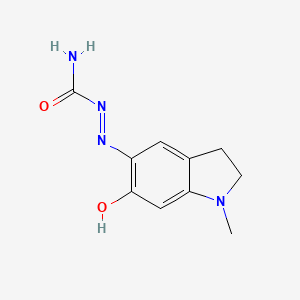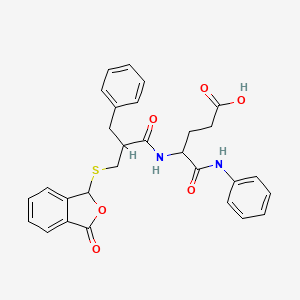
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 1,3-dihydro-3-oxo-1-isobenzofuranyl thioether intermediate. This intermediate is then reacted with a phenylpropyl amine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isobenzofuranyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. For example, the isobenzofuranyl group may interact with enzyme active sites, while the phenylpropyl amine moiety can engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structural features, such as benzoic acid, 2-[(1,3-dihydro-3-oxo-1-isobenzofuranyl)methyl]-.
Phenylpropyl amine derivatives: Compounds like 1-phenyl-2-propylamine.
Uniqueness
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
126349-54-0 |
|---|---|
Molecular Formula |
C29H28N2O6S |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-anilino-4-[[2-benzyl-3-[(3-oxo-1H-2-benzofuran-1-yl)sulfanyl]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H28N2O6S/c32-25(33)16-15-24(27(35)30-21-11-5-2-6-12-21)31-26(34)20(17-19-9-3-1-4-10-19)18-38-29-23-14-8-7-13-22(23)28(36)37-29/h1-14,20,24,29H,15-18H2,(H,30,35)(H,31,34)(H,32,33) |
InChI Key |
UCKIGKLABZRMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC2C3=CC=CC=C3C(=O)O2)C(=O)NC(CCC(=O)O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


